Cas no 1005942-17-5 (N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide)
![N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide structure](https://ja.kuujia.com/scimg/cas/1005942-17-5x500.png)
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide 化学的及び物理的性質
名前と識別子
-
- N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
- (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide
- Acetamide, N-[6-(acetylamino)-3-(2-methoxyethyl)-2(3H)-benzothiazolylidene]-
- AKOS024605835
- SR-01000908626
- SR-01000908626-1
- F1359-1321
- N-[2-acetylimino-3-(2-methoxyethyl)-1,3-benzothiazol-6-yl]acetamide
- N-(6-Acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide
- 1005942-17-5
-
- インチ: 1S/C14H17N3O3S/c1-9(18)15-11-4-5-12-13(8-11)21-14(16-10(2)19)17(12)6-7-20-3/h4-5,8H,6-7H2,1-3H3,(H,15,18)
- InChIKey: LWXNBMQYRKQFLZ-UHFFFAOYSA-N
- ほほえんだ: C(N=C1N(CCOC)C2=CC=C(NC(C)=O)C=C2S1)(=O)C
計算された属性
- せいみつぶんしりょう: 307.09906259g/mol
- どういたいしつりょう: 307.09906259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 441
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 密度みつど: 1.31±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 14.28±0.20(Predicted)
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1359-1321-4mg |
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |
1005942-17-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1359-1321-30mg |
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |
1005942-17-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1359-1321-2μmol |
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |
1005942-17-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1359-1321-20μmol |
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |
1005942-17-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1359-1321-15mg |
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |
1005942-17-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1359-1321-5μmol |
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |
1005942-17-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1359-1321-10μmol |
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |
1005942-17-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1359-1321-50mg |
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |
1005942-17-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1359-1321-3mg |
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |
1005942-17-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1359-1321-1mg |
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |
1005942-17-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide 関連文献
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
10. Book reviews
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamideに関する追加情報
Introduction to N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide (CAS No. 1005942-17-5)
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1005942-17-5, belongs to the benzothiazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications.
The molecular structure of N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide incorporates several key functional groups that contribute to its reactivity and biological significance. The presence of an acetamide moiety at the C-terminal end and a substituted benzothiazole ring system at the core suggests a high degree of versatility in its interactions with biological targets. Specifically, the 6-acetamido group and the 3-(2-methoxyethyl) side chain enhance the compound's solubility and stability, making it a promising candidate for further pharmacological exploration.
Recent advancements in medicinal chemistry have highlighted the importance of benzothiazole derivatives in the development of novel therapeutic agents. These compounds have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific configuration of N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide, particularly the (2Z) double bond in the acrylidene portion of the molecule, has been shown to influence its binding affinity and efficacy in various biological assays.
In vitro studies have demonstrated that this compound exhibits notable activity against certain cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival. The benzothiazole core is known to interact with enzymes and receptors that play pivotal roles in tumor growth and metastasis. Furthermore, the methoxyethyl substituent may enhance membrane permeability, facilitating better cellular uptake and bioavailability.
The acetamide group not only contributes to the compound's solubility but also serves as a site for further chemical modification. This feature allows researchers to tailor the properties of N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide for specific therapeutic needs. For instance, introducing additional functional groups at this position could modulate its pharmacokinetic profile or enhance its interaction with target proteins.
Current research is also exploring the potential of this compound as an intermediate in the synthesis of more complex molecules with enhanced therapeutic effects. The structural motifs present in N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide provide a foundation for designing derivatives that may exhibit improved selectivity or reduced toxicity compared to existing drugs.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzothiazole ring system efficiently. Additionally, protecting group strategies are often utilized to prevent unwanted side reactions during synthesis.
Evaluation of the pharmacological properties of N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide has revealed promising results in preclinical models. These studies indicate that it may possess significant therapeutic potential in treating various diseases without causing severe side effects. However, further investigation is needed to fully understand its mechanism of action and long-term safety profile.
The growing interest in heterocyclic compounds like benzothiazoles underscores their importance as building blocks in drug discovery. The versatility of these molecules allows chemists to design a wide range of derivatives with tailored properties. As research continues to uncover new applications for compounds such as N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide, their role in addressing unmet medical needs is expected to expand significantly.
In conclusion, N-[ ( ₂ Z ) - ₆ - acetamido - ₃ - ( ₂ - methoxyethyl ) - ₂ ,₃ - dihydro - ₁ ,₃ - benzothiazol - ₂ - ylidene ]acetamide (CAS No. 1005942175) represents a promising candidate for further development in pharmaceutical chemistry. Its unique structural features and demonstrated biological activity make it a valuable asset in the search for novel therapeutic agents. Continued research into this compound and its derivatives holds great promise for advancing medical treatments across multiple disciplines.
1005942-17-5 (N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide) 関連製品
- 31908-20-0(Cyclohexanone, 2-(2-bromophenyl)-)
- 1306728-63-1(methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride)
- 2227698-92-0((2R)-1-(1,3-thiazol-2-yl)propan-2-amine)
- 1805071-90-2(6-Methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid)
- 937609-28-4(3-(4-bromo-2-fluorophenyl)methylazetidine)
- 2228306-72-5(2-fluoro-2-(2,2,3,3-tetramethylcyclopropyl)ethan-1-amine)
- 2567504-81-6(5-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carboxylic acid)
- 2639445-35-3(4-{(benzyloxy)carbonylamino}-3-(3-carboxypropyl)benzoic acid)
- 87223-77-6(Ethyl 3-amino-1H-indole-2-carboxylate)
- 2138067-28-2(6-(3-amino-5-methylphenyl)pyridine-3-carbaldehyde)



